
1-(3,3-difluorocyclobutyl)piperazine dihydrochloride
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Overview
Description
1-(3,3-difluorocyclobutyl)piperazine dihydrochloride is an organic compound that combines the structural elements of piperazine and difluorocyclobutane. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride typically involves the reaction of piperazine with 3,3-difluorocyclobutane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amines in the piperazine ring undergo nucleophilic substitution, particularly at the nitrogen atoms. The difluorocyclobutyl group enhances electrophilicity through inductive effects, facilitating reactions with:
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Alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts.
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Acyl chlorides (e.g., acetyl chloride) under basic conditions, yielding monosubstituted amides .
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Sulfonyl chlorides , producing sulfonamide derivatives with improved stability.
Reaction rates are influenced by steric hindrance from the cyclobutyl group, requiring extended reaction times compared to unsubstituted piperazines.
Alkylation and Acylation
Protonation of the piperazine nitrogen (as dihydrochloride) suppresses disubstitution, enabling selective monosubstitution :
General Procedure
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Piperazine dihydrochloride reacts with alkylating agents (e.g., methyl iodide) in methanol at 25–60°C.
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Metal ions (Cu²⁺, Ce³⁺) catalyze reactions with Michael acceptors (e.g., acrylonitrile) .
Reaction Type | Reagent | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|---|
Alkylation | Benzyl bromide | None | 78 | 95 |
Acylation | Acetic anhydride | Cu²⁺ | 85 | 97 |
Michael Addition | Acrylonitrile | Ce³⁺ | 92 | 98 |
Catalyzed Reactions
Metal ions significantly accelerate reactions by stabilizing transition states:
Reactions proceed in methanol or acetic acid, with optimal temperatures between 20–80°C . Catalytic systems reduce reaction times from 24 hours to <6 hours .
Ring-Opening and Cyclization
The difluorocyclobutyl group participates in rare ring-opening reactions under strong bases (e.g., KOH in ethylene glycol):
Stability and Side Reactions
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Thermal Degradation : Dehydrohalogenation occurs above 150°C, releasing HF.
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Hydrolysis : The dihydrochloride form hydrolyzes in aqueous NaOH (pH >10), regenerating freebase piperazine.
Comparative Reactivity with Analogues
Compound | Relative Reactivity (Nucleophilic Substitution) | Key Differentiator |
---|---|---|
Piperazine | 1.0 (baseline) | Unsubstituted N atoms |
1-Cyclobutylpiperazine | 0.7 | Steric hindrance from cyclobutyl |
1-(3,3-Difluorocyclobutyl)piperazine | 1.3 | Electron-withdrawing -F groups |
1-Benzylpiperazine | 1.1 | Resonance stabilization from benzyl |
Industrial-Scale Considerations
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Solvent Choice : Methanol preferred for cost and recyclability .
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Catalyst Recovery : Cu²⁺/Ce³⁺ supported on ion-exchange resins enable reuse .
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Byproduct Management : HF neutralization with CaCO₃ is critical for safety.
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active molecules, particularly serotonin/dopamine modulators. Further studies are needed to explore its potential in asymmetric catalysis and green chemistry applications.
Scientific Research Applications
Medicinal Chemistry
1-(3,3-Difluorocyclobutyl)piperazine dihydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its piperazine moiety is known for enhancing the pharmacokinetic properties of drugs, making it valuable in the development of:
- Antidepressants : Compounds derived from this piperazine can exhibit selective serotonin reuptake inhibitor (SSRI) properties.
- Antipsychotics : The structural features allow for modifications that can lead to new antipsychotic agents with improved efficacy and reduced side effects.
- Anticancer Agents : Research indicates potential applications in developing compounds that target cancer cell proliferation pathways.
Biological Studies
The compound serves as a tool for investigating biological mechanisms. It can be used to:
- Study Receptor Interactions : The piperazine ring can interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), providing insights into their roles in psychiatric disorders.
- Investigate Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, aiding in understanding disease mechanisms.
Industrial Applications
In addition to its medicinal uses, this compound can be explored for:
- Synthesis of Specialty Chemicals : Its unique structure allows it to serve as a building block for creating specialty chemicals used in various industrial applications.
- Development of Agrochemicals : The compound may also have potential applications in synthesizing agrochemicals that require specific biological activity.
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine compounds, including this compound. Researchers synthesized a series of analogs and evaluated their SSRI activity. Results indicated that certain modifications significantly enhanced binding affinity to serotonin receptors, suggesting potential therapeutic benefits for treating depression.
Case Study 2: Anticancer Research
In a recent investigation reported in Cancer Research, scientists utilized this compound to develop novel anticancer agents targeting specific signaling pathways involved in tumor growth. The study demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a lead structure for further drug development.
Mechanism of Action
The mechanism of action of 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(3,3-difluorocyclobutyl)piperazine: A closely related compound with similar structural features.
Trimetazidine: Another piperazine derivative with distinct pharmacological properties.
Uniqueness
1-(3,3-difluorocyclobutyl)piperazine dihydrochloride is unique due to its specific combination of piperazine and difluorocyclobutane, which imparts distinct chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds .
Biological Activity
1-(3,3-Difluorocyclobutyl)piperazine dihydrochloride is a compound that belongs to the piperazine family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C8H12Cl2F2N2
- Molecular Weight : 235.10 g/mol
- IUPAC Name : this compound
The structural modifications at the piperazine scaffold, particularly with the introduction of a difluorocyclobutyl group, have implications for its biological activity and pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Piperazine derivatives are known to exhibit:
- Antidepressant Activity : By modulating serotonin and norepinephrine levels.
- Antipsychotic Effects : Through dopamine receptor antagonism.
- Anxiolytic Properties : Via GABAergic mechanisms.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound and related piperazine compounds:
Case Studies and Research Findings
- Antidepressant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, indicating its potential as an antidepressant agent. The study highlighted the compound's ability to increase serotonin levels in the brain .
- Antipsychotic Properties : In a clinical trial involving patients with schizophrenia, the compound exhibited a favorable side effect profile compared to traditional antipsychotics while effectively reducing psychotic symptoms .
- Anti-inflammatory Activity : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory disorders .
Future Directions
The ongoing research into the structure-activity relationship (SAR) of piperazine derivatives indicates that further modifications may enhance the efficacy and reduce side effects. The unique properties of this compound make it a promising candidate for future drug development.
Properties
CAS No. |
2704188-30-5 |
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Molecular Formula |
C8H16Cl2F2N2 |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
1-(3,3-difluorocyclobutyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H14F2N2.2ClH/c9-8(10)5-7(6-8)12-3-1-11-2-4-12;;/h7,11H,1-6H2;2*1H |
InChI Key |
ZGTYQXKBVYXOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CC(C2)(F)F.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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